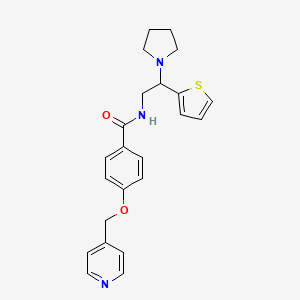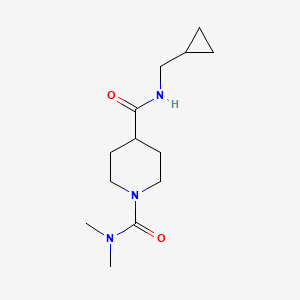
4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP is a potent inhibitor of the enzyme, aminopeptidase N (APN), which is involved in the metabolism of several neuropeptides, including enkephalins and substance P.
Mechanism of Action
4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide exerts its effects by inhibiting the enzyme APN, which is involved in the metabolism of several neuropeptides. By inhibiting APN, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide increases the levels of these neuropeptides, which can have a variety of effects on the central nervous system. For example, enkephalins are endogenous opioids that are involved in pain modulation, while substance P is involved in pain transmission.
Biochemical and Physiological Effects:
In addition to its effects on neuropeptide metabolism, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to have other biochemical and physiological effects. For example, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to increase dopamine release in the nucleus accumbens, a brain region that is involved in reward processing. Additionally, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to increase the expression of genes involved in synaptic plasticity, suggesting that it may have long-term effects on neuronal function.
Advantages and Limitations for Lab Experiments
One advantage of 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is that it is a highly specific inhibitor of APN, making it a useful tool for studying the role of this enzyme in various physiological processes. Additionally, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to be well-tolerated in animal models, suggesting that it may be a safe tool for use in research. However, one limitation of 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is that it has limited water solubility, which can make it difficult to administer in certain experimental paradigms.
Future Directions
There are several potential future directions for research on 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide. One area of interest is the potential use of 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide in addiction treatment. Additionally, further studies are needed to fully understand the mechanisms underlying the anticonvulsant and analgesic effects of 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide. Finally, there may be potential applications of 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
In conclusion, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide inhibits the enzyme APN, which is involved in the metabolism of several neuropeptides, and has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide remains a promising tool for studying the role of neuropeptides in various physiological processes, and may have potential therapeutic applications in several areas.
Synthesis Methods
4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide can be synthesized by reacting cyclopropylmethylamine with N,N-dimethylpiperidine-4-carboxylic acid in the presence of a coupling agent. The resulting compound is then treated with acetic anhydride to form the final product, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide. This synthesis method has been optimized to produce high yields of pure 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide.
Scientific Research Applications
4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been studied for its potential therapeutic applications in several areas, including addiction, epilepsy, and pain management. In preclinical studies, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful tool in addiction treatment. Additionally, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Finally, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to have analgesic effects in animal models of pain, suggesting that it may be a useful tool in pain management.
properties
IUPAC Name |
4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-15(2)13(18)16-7-5-11(6-8-16)12(17)14-9-10-3-4-10/h10-11H,3-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENDBHCMTOCYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


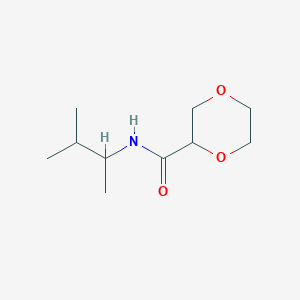
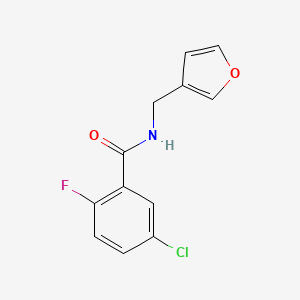
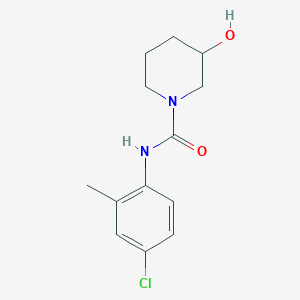
![3-(2-Fluoro-5-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526488.png)
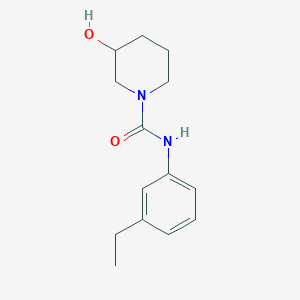
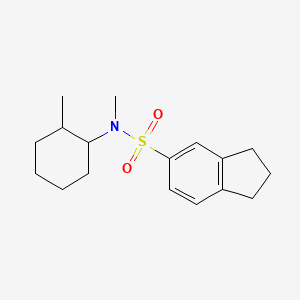

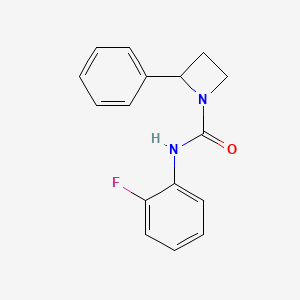


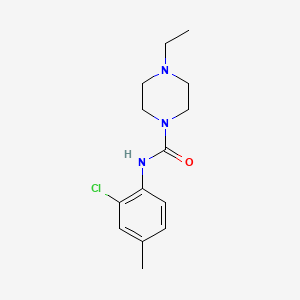
![(1,5-dimethylpyrazol-4-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526559.png)
